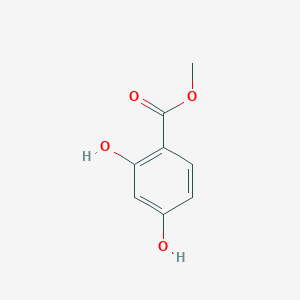

Methyl 2,4-Dihydroxybenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFCLXHRIYTHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022177 | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-47-2 | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4-DIHYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE68BU3OYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of methyl 2,4-dihydroxybenzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dihydroxybenzoate (B8728270)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory applications.

Chemical Identity and Structure

Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is an organic compound and a methyl ester of 2,4-dihydroxybenzoic acid.[1] It serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals and is used in cosmetic formulations.[2]

Tabulated Physicochemical Properties

The quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white, pale cream crystalline powder | [2][3] |

| Melting Point | 118-121 °C | [1][5] |

| 113.0-122.0 °C | [2] | |

| Boiling Point | 326.90 °C | [3] |

| Density | 1.3000 g/cm³ | [3] |

| pKa (Predicted) | 8.14 ± 0.18 | [5] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Poorly soluble | [3] |

| Ethanol (B145695) | Readily soluble | [3] |

| Methanol | Soluble | [5] |

| Chloroform | Soluble | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and should be adapted based on specific laboratory equipment and safety guidelines.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range using a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. The open end of a capillary tube is tapped into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The melting point apparatus is turned on. For an unknown compound, a rapid heating ramp (10-20 °C/min) can be used to find an approximate range.[7]

-

Measurement: The capillary tube is inserted into the apparatus.[8] For a precise measurement, the temperature is brought to ~15-20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.[7][8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[8][9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining equilibrium solubility.[10]

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] The temperature must be strictly controlled.[10][11]

-

Phase Separation: The suspension is allowed to stand undisturbed at the same temperature until the excess solid has fully sedimented. Centrifugation may be used to facilitate separation if colloids are formed.[10]

-

Analysis: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.[10] The sample is diluted if necessary, and the concentration of the dissolved solute is quantified using a specific and linear analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis Protocols

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0 A.U.).[12]

-

Cuvette Preparation: A quartz cuvette is cleaned and rinsed with the solvent.[12] The cuvette is filled with the pure solvent to serve as a blank.

-

Instrument Calibration: The cuvette containing the blank is placed in the spectrophotometer. A baseline or "zero" scan is performed to subtract the absorbance of the solvent and cuvette.[13][14]

-

Sample Measurement: The blank is replaced with the sample cuvette. The absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is identified.[15]

Methodology (Solid Sample - KBr Pellet):

-

Sample Preparation: Approximately 1-2 mg of dry this compound is mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine, homogeneous powder using a mortar and pestle.[16]

-

Pellet Formation: The powder is placed into a pellet press and subjected to high pressure to form a thin, transparent or translucent disk.[16]

-

Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer.[16] A background spectrum (of air) is collected. Then, the sample spectrum is recorded. The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).

Methodology (¹H NMR):

-

Sample Preparation: 5-20 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17] The solution must be homogeneous.[17]

-

Instrument Setup: The NMR tube is placed in a spinner and inserted into the spectrometer's magnet.[18]

-

Tuning and Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[17] The magnetic field is then "shimmed" to maximize its homogeneity and improve spectral resolution.[17]

-

Data Acquisition: The appropriate pulse sequence is selected, and the experiment is initiated. Data is collected over a number of scans to improve the signal-to-noise ratio.[17]

-

Processing: The raw data (Free Induction Decay) is subjected to a Fourier Transform to generate the final NMR spectrum, which is then phased, baseline-corrected, and referenced (e.g., to residual solvent peak).

Application in Drug Development: A Conceptual Workflow

This compound and its derivatives have shown potential biological activities, including antifungal and antibacterial properties.[19][20] The following diagram illustrates a conceptual workflow for leveraging such a compound in an early-stage drug discovery program.

References

- 1. 2,4-二羟基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2150-47-2 [chemicalbook.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pennwest.edu [pennwest.edu]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. ossila.com [ossila.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. cbic.yale.edu [cbic.yale.edu]

- 15. web.uvic.ca [web.uvic.ca]

- 16. webassign.net [webassign.net]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]

- 20. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to Methyl 2,4-dihydroxybenzoate (CAS: 2150-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270), also known as methyl β-resorcylate, is an organic compound with the chemical formula C₈H₈O₄.[1][2] It is the methyl ester of 2,4-dihydroxybenzoic acid. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry, pharmacology, and cosmetology, due to their potential biological activities. It is found in certain natural sources, including Pueraria montana var. lobata and Maclura tricuspidata. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and known and potential biological activities of methyl 2,4-dihydroxybenzoate, with a focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[3] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2150-47-2 | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl beta-resorcylate, 2,4-Dihydroxybenzoic acid methyl ester | [1] |

| Melting Point | 118-121 °C | [3] |

| Solubility | Soluble in methanol (B129727).[4] Poorly soluble in water but can form hydrogen bonds. Readily soluble in ethanol (B145695) and other non-polar organic solvents.[5] | |

| Appearance | White powder | [3] |

Synthesis and Purification

This compound is typically synthesized by the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 2,4-Dihydroxybenzoic Acid

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

Materials:

-

2,4-Dihydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound as a white solid. Recrystallization from a suitable solvent system can also be employed for further purification.

References

- 1. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2,4-Dihydroxybenzoate and Its Synonymous Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2,4-dihydroxybenzoate (B8728270), a molecule of interest in various scientific domains. This document collates its known synonyms, explores its biological activities with available quantitative data, and furnishes detailed experimental protocols for its synthesis and analysis. Furthermore, it delves into potential signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Nomenclature and Synonyms

Methyl 2,4-dihydroxybenzoate is known by a variety of names across different chemical databases and commercial suppliers. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 2150-47-2 |

| Common Synonyms | 2,4-Dihydroxybenzoic acid methyl ester |

| Methyl β-resorcylate | |

| β-Resorcylic acid methyl ester | |

| Methyl-2,4-dihydroxybenzoate | |

| Benzoic acid, 2,4-dihydroxy-, methyl ester | |

| Trade/Other Names | ORISTAR MDHB24 |

| Systematic Names | methyl 2,4-bis(oxidanyl)benzoate |

| 2,4-Dihydroxy-benzoic acid methyl ester |

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities, including enzyme inhibition and antioxidant effects. While quantitative data for the parent compound is limited in some areas, studies on closely related molecules provide valuable insights.

Enzyme Inhibition

Tyrosinase Inhibition:

A derivative of this compound, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, has been shown to inhibit mushroom tyrosinase with an IC₅₀ value of 27.35 ± 3.6 μM.[1] In the same study, the parent acid, 2,4-dihydroxybenzoic acid, was also tested but showed weaker inhibitory activity.[2]

Xanthine (B1682287) Oxidase Inhibition:

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | IC₅₀ Value (μM) | Notes |

| Mushroom Tyrosinase | 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | 27.35 ± 3.6 | A derivative of this compound.[1] |

| Xanthine Oxidase | This compound | Not reported | Mentioned to have an inhibitory effect.[3] |

Antioxidant Activity

Studies on the antioxidant properties of 2,4-dihydroxybenzoic acid, the parent acid of this compound, have shown that it possesses poor radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4] This suggests that the esterification to this compound may or may not significantly alter this activity, and further quantitative studies using assays such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power) are warranted to fully characterize its antioxidant potential.

Potential Signaling Pathway Involvement

While direct evidence for the modulation of specific signaling pathways by this compound is still emerging, research on structurally similar compounds provides compelling indications of potential mechanisms of action.

Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of antioxidant and cytoprotective genes. A study on the related compound, methyl 3,4-dihydroxybenzoate , has demonstrated its ability to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as SOD1, NQO1, and GCLC.[5] This suggests a potential mechanism by which this compound could exert protective effects against oxidative damage.

Caption: Putative activation of the Nrf2 pathway by a methyl dihydroxybenzoate compound.

NF-κB Inflammatory Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Research on methyl 3-bromo-4,5-dihydroxybenzoate , a brominated analog, has shown that it can regulate the TLR/NF-κB pathway, inhibiting the expression of pro-inflammatory mediators.[6] This suggests that this compound might also possess anti-inflammatory properties through a similar mechanism.

Caption: Potential inhibition of the NF-κB pathway by a methyl dihydroxybenzoate compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key biological assays.

Synthesis of this compound

General Procedure:

This protocol is adapted from a literature method for the synthesis of this compound.[7]

-

To a stirring solution of 2,4-dihydroxybenzaldehyde (B120756) (1 mmol) in methanol (B129727) (6 mL), add tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) (1 mol%).

-

After 15 minutes, slowly add 5.5 M tert-butyl hydroperoxide (TBHP) in decane (B31447) (3 mmol).

-

Reflux the reaction mixture until the complete conversion of the starting material is observed by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the methanol under reduced pressure.

-

Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Wash the combined organic layers with cold saturated sodium bicarbonate solution (2 x 20 mL) followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using an ethyl acetate/hexane solvent system to yield this compound.

DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample or standard (e.g., ascorbic acid or Trolox) solution at different concentrations.

-

Add the DPPH solution to each well.

-

Prepare a blank containing only methanol and the DPPH solution.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined from a plot of percent inhibition versus concentration.

Xanthine Oxidase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on xanthine oxidase activity.

-

Reagent Preparation:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

-

Xanthine oxidase solution (e.g., 0.1 U/mL in buffer).

-

Xanthine solution (substrate, e.g., 150 µM in buffer).

-

Test compound solutions (this compound at various concentrations).

-

Allopurinol solution (positive control).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the phosphate buffer, the test compound solution (or control), and the xanthine oxidase solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine solution to all wells.

-

-

Measurement: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a specific duration using a microplate reader.

-

Calculation: The rate of uric acid formation is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a compound with a diverse chemical identity and emerging biological significance. While direct and extensive quantitative data on its bioactivities are still being established, research on its derivatives and related compounds suggests promising avenues for its application in drug development, particularly in the areas of enzyme inhibition and the modulation of inflammatory and oxidative stress pathways. The provided protocols offer a solid foundation for researchers to further investigate the properties of this intriguing molecule. Future studies should focus on elucidating the specific IC₅₀ and Kᵢ values for various enzymatic targets and quantifying its antioxidant capacity through a battery of assays to build a more complete and actionable scientific profile.

References

- 1. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Methyl β-Resorcylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-resorcylate, systematically known as methyl 2,4-dihydroxybenzoate (B8728270), is a phenolic compound belonging to the resorcinolic acid ester family. It is a key synthetic intermediate in the preparation of various fine chemicals and pharmaceutical agents.[1] Its structural motif, the 2,4-dihydroxybenzoate core, is found in numerous bioactive natural products, making it a molecule of significant interest in medicinal chemistry and drug discovery.[2]

Notably, methyl β-resorcylate serves as a crucial building block for the synthesis of C-C chemokine receptor type 1 (CCR1) antagonists.[3] CCR1 is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and autoimmune diseases, positioning its antagonists as promising therapeutic candidates.[4] This guide provides a comprehensive overview of the structure, properties, spectroscopic data, synthesis, analysis, and biological relevance of methyl β-resorcylate.

Structure and Physicochemical Properties

Methyl β-resorcylate is a substituted benzoic acid ester. The molecule consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 2 and 4 and a methyl ester group at position 1.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2,4-dihydroxybenzoate[5] |

| Synonyms | Methyl β-resorcylate, 2,4-Dihydroxybenzoic acid methyl ester, β-Resorcylic acid methyl ester[6] |

| CAS Number | 2150-47-2[6] |

| Molecular Formula | C₈H₈O₄[7] |

| Molecular Weight | 168.15 g/mol [7] |

| SMILES | COC(=O)c1ccc(O)cc1O[6] |

| InChI Key | IIFCLXHRIYTHPV-UHFFFAOYSA-N[6] |

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to pale cream crystalline powder | [8] |

| Melting Point | 118-121 °C | [9] |

| Boiling Point | 326.9 °C (Predicted) | |

| Solubility | Soluble in methanol (B129727) and DMSO (≥ 100 mg/mL).[2] Poorly soluble in water. | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [5] |

| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [9] |

Spectroscopic Data

The following tables summarize the key spectroscopic features of methyl β-resorcylate, essential for its identification and characterization.

NMR Spectroscopy

¹H NMR Spectral Data [10]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Ar-OH (C2) |

| ~7.6 | d | 1H | Ar-H (C6) |

| ~6.4 | dd | 1H | Ar-H (C5) |

| ~6.3 | d | 1H | Ar-H (C3) |

| ~5.5 | s (broad) | 1H | Ar-OH (C4) |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR Spectral Data [10]

| Chemical Shift (ppm) | Assignment |

| ~170.0 | C =O |

| ~162.0 | C 4-OH |

| ~160.0 | C 2-OH |

| ~132.0 | C 6-H |

| ~108.0 | C 5-H |

| ~104.0 | C 1 |

| ~103.0 | C 3-H |

| ~52.0 | -OC H₃ |

Infrared (IR) Spectroscopy[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Aliphatic, -CH₃) |

| ~1640 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester/Phenol) |

Mass Spectrometry (MS)[10]

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃OH]⁺ |

| 108 | Medium | [M - COOCH₃ - H]⁺ |

Experimental Protocols

Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of methyl β-resorcylate from 2,4-dihydroxybenzoic acid via acid-catalyzed esterification.[11][12]

Materials:

-

2,4-Dihydroxybenzoic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated)

-

Sodium Bicarbonate (Saturated solution)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate (B1210297)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of acid) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (30 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude methyl β-resorcylate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography.

Caption: Workflow for the synthesis of methyl β-resorcylate.

Analytical Protocol: HPLC-UV Method

This protocol provides a representative method for the analysis and quantification of methyl β-resorcylate using High-Performance Liquid Chromatography with UV detection, adapted from methods for similar phenolic compounds.[13][14]

Instrumentation & Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 35:65 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of methyl β-resorcylate reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1-100 µg/mL.

-

Sample Preparation: Accurately weigh the sample containing methyl β-resorcylate. Dissolve and dilute it with the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of methyl β-resorcylate in the samples by interpolating their peak areas from the calibration curve.

Caption: General workflow for HPLC-UV analysis of methyl β-resorcylate.

Biological Activity and Mechanism of Action

The primary pharmacological interest in methyl β-resorcylate stems from its role as a precursor in the synthesis of CCR1 antagonists.

Role as a CCR1 Antagonist Precursor

CCR1 is a chemokine receptor expressed on various immune cells, including monocytes, T lymphocytes, and neutrophils.[15] Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) is a key step in mediating leukocyte recruitment to sites of inflammation.[16] Consequently, blocking this receptor is a therapeutic strategy for inflammatory and autoimmune diseases.[4] Methyl β-resorcylate provides the core chemical scaffold onto which additional functionalities are built to create potent and selective CCR1 antagonists.

CCR1 Signaling Pathway

CCR1 is a canonical seven-transmembrane G protein-coupled receptor that primarily signals through the Gαi subunit.[17]

-

Ligand Binding: Chemokines like CCL5 bind to the extracellular domain of CCR1.

-

G Protein Activation: This binding induces a conformational change in CCR1, facilitating the exchange of GDP for GTP on the associated Gαi protein. This activates the G protein, causing the Gαi subunit to dissociate from the Gβγ dimer.

-

Downstream Effects (Gαi): The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17]

-

Downstream Effects (Gβγ): The Gβγ dimer can activate other effectors, such as phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).

-

Cellular Response: These signaling events culminate in various cellular responses, including chemotaxis (cell migration), activation of MAP kinase pathways (e.g., ERK1/2) promoting cell survival and proliferation, and the release of inflammatory mediators.[16][18]

-

Desensitization: Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which uncouples the receptor from the G protein and promotes its internalization, thereby desensitizing the cell to further stimulation.[17]

Caption: Simplified CCR1 signaling pathway upon ligand binding.

Safety and Toxicity

Methyl β-resorcylate is classified as a hazardous substance. Available safety data indicates the following:

-

Skin Irritation: Causes skin irritation (Category 2).[19]

-

Eye Irritation: Causes serious eye irritation (Category 2).[19]

-

Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[19]

There is limited specific data available on the detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of methyl β-resorcylate itself. However, related compounds like methyl salicylate (B1505791) are known to be readily absorbed through the skin.[13] It is metabolized primarily through hydrolysis to its corresponding carboxylic acid, salicylic (B10762653) acid.[13] Given its structure, methyl β-resorcylate is expected to undergo similar metabolic hydrolysis to 2,4-dihydroxybenzoic acid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound.[19] Work should be conducted in a well-ventilated area or a fume hood.[19]

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 11. Esterification of 2,4-dihydroxybenzoic acid | Semantic Scholar [semanticscholar.org]

- 12. iajpr.com [iajpr.com]

- 13. researchgate.net [researchgate.net]

- 14. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCR1/CCL5 (RANTES) receptor-ligand interactions modulate allogeneic T-cell responses and graft-versus-host disease following stem-cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CCR1 - Wikipedia [en.wikipedia.org]

- 17. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Inflammatory Chemokine CCL5 and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Natural Occurrence of Methyl 2,4-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270), also known as methyl β-resorcylate, is a phenolic compound with a range of potential biological activities. Its natural occurrence has been identified in a limited number of plant species. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, proposed biosynthetic pathways, and methodologies for the extraction and analysis of methyl 2,4-dihydroxybenzoate.

Natural Occurrence

This compound has been reported in the plant kingdom, specifically in the following species:

-

Pueraria montana var. lobata : Commonly known as kudzu, this climbing vine is native to East Asia and is recognized for its rich isoflavone (B191592) content.[1]

-

Maclura tricuspidata : Also known as the cudrang or Chinese mulberry, this tree is native to East Asia and is cultivated for its fruit and ornamental value.[1]

While the presence of this compound has been confirmed in these species, detailed quantitative data on its concentration remains limited in publicly available scientific literature. Phytochemical analyses of these plants have historically focused on more abundant secondary metabolites.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for the concentration of this compound in Pueraria montana var. lobata or Maclura tricuspidata. The primary focus of quantitative studies on these plants has been on other classes of compounds, such as isoflavones in Pueraria and carotenoids and prenylated flavonoids in Maclura.

Table 1: Quantitative Data of Selected Compounds in Pueraria and Maclura Species (Contextual)

| Plant Species | Compound Class | Compound Name | Concentration Range (mg/g dry weight) | Reference |

| Pueraria montana var. lobata | Isoflavones | Puerarin | 32.2 - 128 | |

| Daidzin | Varies | |||

| Daidzein | Varies | |||

| Maclura tricuspidata (fruit) | Carotenoids | Capsanthin | ~0.058 | |

| Cryptocapsin | ~0.172 | |||

| Volatile Compounds | p-cresol | ~0.384 | [1] | |

| δ-cadinene | ~0.148 | [1] |

Note: This table provides contextual data on other quantified compounds to illustrate the focus of previous research on these plants. Specific data for this compound is not currently available.

Biosynthesis

The biosynthesis of 2,4-dihydroxybenzoic acid, the precursor to this compound, in plants is most likely to occur via the shikimate pathway . This pathway is the central route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of phenolic compounds in plants and microorganisms.

An alternative pathway for the synthesis of resorcylic acids involves polyketide synthases (PKS) . This pathway is well-documented in fungi for the production of various polyketides, including 6-methylsalicylic acid and other resorcylic acid derivatives. While PKS pathways are present in plants and are responsible for the synthesis of compounds like flavonoids and stilbenes, their direct involvement in the production of 2,4-dihydroxybenzoic acid in Pueraria montana or Maclura tricuspidata has not been definitively established. Given the prevalence of the shikimate pathway for aromatic acid synthesis in plants, it is the more probable route.

The final step in the formation of this compound is the methylation of the carboxylic acid group of 2,4-dihydroxybenzoic acid, a reaction likely catalyzed by a methyltransferase enzyme.

Proposed Biosynthetic Pathway (Shikimate Pathway)

Caption: Proposed biosynthetic pathway of this compound via the shikimate pathway in plants.

Experimental Protocols

While specific protocols for the extraction and isolation of this compound from Pueraria montana or Maclura tricuspidata are not detailed in the literature, a general methodology for the extraction and isolation of phenolic compounds from plant matrices can be adapted.

General Extraction and Isolation Workflow

References

A Technical Guide to the Solubility of Methyl 2,4-Dihydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxybenzoate (B8728270), also known as methyl β-resorcylate, is a key intermediate in the synthesis of various pharmaceutical compounds and a component in cosmetic formulations.[1] Its solubility characteristics in organic solvents are a critical parameter for drug development, influencing formulation, bioavailability, and purification processes. This technical guide provides a comprehensive overview of the solubility of methyl 2,4-dihydroxybenzoate, details experimental protocols for its determination, and outlines a typical analytical workflow for its quality control.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For a polar compound like this compound, which contains hydroxyl and ester functional groups, its solubility is governed by the principle of "like dissolves like." Polar solvents are generally more effective at dissolving polar solutes. Temperature also plays a significant role, with solubility in organic solvents typically increasing with a rise in temperature.[2]

Solubility of this compound: A Summary

Qualitative Solubility:

This compound is generally characterized by its poor solubility in water.[2] Conversely, it demonstrates good solubility in several common organic solvents. It is described as readily soluble in ethanol (B145695) and methanol, and soluble in chloroform.[2] It is also known to dissolve in other non-polar solvents.[2]

Quantitative Solubility Data:

The available quantitative data is limited. One source indicates that the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) is greater than or equal to 100 mg/mL.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Water | Protic | Poorly Soluble[2] | Not Available |

| Ethanol | Alcohol (Protic) | Readily Soluble[2] | Not Available |

| Methanol | Alcohol (Protic) | Readily Soluble | Not Available |

| Chloroform | Chlorinated Solvent | Soluble[2] | Not Available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | Highly Soluble | ≥ 100 mg/mL |

Note: The lack of extensive quantitative data highlights a knowledge gap in the physical chemistry of this compound and presents an opportunity for further research.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the container confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette.

-

To remove any suspended solid particles, pass the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point should be considered for efficient evaporation.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporating dish or vial containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

Express the solubility in desired units, such as g/100 mL or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

-

Visualization of Analytical Workflow

As a key pharmaceutical intermediate, this compound undergoes rigorous quality control. The following diagram illustrates a typical analytical workflow to ensure its identity, purity, and quality.

Conclusion

The solubility of this compound is a fundamental property that dictates its application in pharmaceutical and cosmetic industries. While qualitative data indicates good solubility in polar organic solvents, there is a clear need for more extensive quantitative studies to build a comprehensive solubility profile. The standardized gravimetric method provides a robust framework for researchers to conduct such investigations. Furthermore, a systematic analytical workflow is essential to ensure the quality and consistency of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final products.

References

biological activity of methyl 2,4-dihydroxybenzoate derivatives.

An In-depth Technical Guide on the Biological Activity of Methyl 2,4-Dihydroxybenzoate (B8728270) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is a phenolic compound that serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzene (B151609) ring with hydroxyl and ester functional groups, provides multiple sites for chemical modification, leading to a diverse range of derivatives. These derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

General Synthesis and Evaluation Workflow

The synthesis of this compound derivatives typically begins with the parent molecule or related precursors like 2,4-dihydroxybenzoic acid. Standard organic reactions such as esterification, etherification, and condensation are employed to introduce various functional groups and create novel chemical entities.[1][2] For instance, hydrazide-hydrazones are synthesized through a condensation reaction of 2,4-dihydroxybenzoic acid hydrazide with appropriate aromatic aldehydes.[1] Following synthesis, the compounds undergo purification and structural confirmation using spectroscopic methods before being subjected to a battery of biological assays to determine their activity.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antifungal Activity

Structural modifications of related natural products have yielded potent antifungal compounds. Notably, methyl 2,4-dihydroxy-6-n-pentylbenzoate was identified as having the highest antifungal activity against the fungus Cladosporium sphaerospermum.[3][4][5] Structure-activity relationship studies suggest that the presence of a free hydroxyl group at the C-4 position of the aromatic ring significantly enhances the antifungal effect.[3][4][5]

Antibacterial Activity

Various derivatives have shown promise in combating bacterial pathogens, including drug-resistant strains. The 2,4-dihydroxy-6-n-pentylbenzoic esters are active against both Staphylococcus aureus and Escherichia coli.[3][5] Similar to the antifungal activity, a free C-4 hydroxyl group appears to be important for antibacterial efficacy, particularly against S. aureus.[3]

A series of synthesized hydrazide-hydrazones of 2,4-dihydroxybenzoic acid also displayed noteworthy antibacterial properties.[1] Compound 18 in this series, 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, was particularly potent against methicillin-resistant S. aureus (MRSA).[1] The parent acid, 2,4-dihydroxybenzoic acid, has also been shown to inhibit Gram-negative bacteria and MRSA.[1]

| Compound/Derivative Class | Target Organism | Activity Measurement | Result | Reference |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Cladosporium sphaerospermum | Minimum Inhibitory Amount | 2.5 µg | [3][4][5] |

| 2,4-dihydroxy-6-n-pentylbenzoic esters | Staphylococcus aureus | Inhibition Zone | 14–15 mm | [3] |

| Hydrazide-hydrazone 18 | MRSA (S. aureus ATCC 43300) | Minimum Inhibitory Conc. (MIC) | 3.91 µg/mL | [1] |

| 2,4-Dihydroxybenzoic acid | MRSA | Minimum Inhibitory Conc. (MIC) | 0.5 mg/mL | [1] |

| 2,4-Dihydroxybenzoic acid | Escherichia coli | Minimum Inhibitory Conc. (MIC) | 1.0 mg/mL | [1] |

Cytotoxic and Anticancer Activity

The potential of these derivatives as anticancer agents has been explored against various cancer cell lines. The core structure is amenable to modifications that can induce cytotoxicity in malignant cells.

Methyl dihydroxybenzoate itself showed moderate anticancer activity against the HepG-2 (human liver cancer) cell line.[6] More significantly, a series of hydrazide-hydrazone derivatives demonstrated potent and selective antiproliferative effects.[1] The compound N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21 ) was exceptionally active against the LN-229 glioblastoma cell line and also showed high cytotoxicity towards HepG2 and 769-P (renal adenocarcinoma) cells.[1] Importantly, this compound exhibited high selectivity, having almost no cytotoxic effect on a normal cell line (HEK-293).[1] The parent 2,4-dihydroxybenzoic acid has also been reported to be cytotoxic towards the MDA-MB-231 breast cancer cell line.[1]

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

| Methyl dihydroxybenzoate | HepG-2 (Liver) | IC50 | 25.66 µg/mL | [6] |

| Hydrazide-hydrazone 21 | LN-229 (Glioblastoma) | IC50 | 0.77 µM | [1] |

| Hydrazide-hydrazone 21 | HepG2 (Liver) | IC50 | 7.81 µM | [1] |

| Hydrazide-hydrazone 21 | 769-P (Renal) | IC50 | 12.39 µM | [1] |

| 2,4-Dihydroxybenzoic acid | MDA-MB-231 (Breast) | IC50 | 4.77 mM | [1] |

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, and derivatives of this compound are no exception. They can mitigate oxidative stress by scavenging free radicals and activating endogenous antioxidant systems.

Methyl 3,4-dihydroxybenzoate (MDHB), an isomer of the core compound, has been shown to be a potent antioxidant.[7] One study found its DPPH radical scavenging activity to be superior to that of the standard antioxidant, ascorbic acid.[7] Further investigation revealed that MDHB can alleviate oxidative damage in granulosa cells by decreasing cellular and mitochondrial reactive oxygen species (ROS) production.[8] This protective effect is mediated through the activation of the Nrf2 antioxidant pathway, leading to the upregulation of antioxidant enzymes like SOD1 and NQO1.[8] The antioxidant activity of related benzoylhydrazone derivatives is strongly correlated with the number of hydroxyl groups on the aromatic ring.[9]

| Compound/Derivative | Assay | Activity Measurement | Result | Reference |

| Methyl 3,4-dihydroxybenzoate | DPPH Radical Scavenging | IC50 | 9.41 ± 0.08 ppm | [7] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC50 | 10.95 ± 0.08 ppm | [7] |

| 2,4-dimethylbenzoylhydrazone 1 | DPPH Radical Scavenging | IC50 | 25.6 µM | [9] |

| n-propyl gallate (Standard) | DPPH Radical Scavenging | IC50 | 30.30 µM | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The dihydroxybenzoate scaffold has been shown to be a promising starting point for developing novel anti-inflammatory agents by targeting key signaling pathways.

While direct studies on this compound are limited, related structures show significant anti-inflammatory effects. For example, methyl 3-bromo-4,5-dihydroxybenzoate, a compound derived from marine algae, was found to alleviate inflammatory bowel disease (IBD) in a zebrafish model.[10] Its mechanism involves the regulation of the Toll-like receptor (TLR) and NF-κB pathways.[10] The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, and COX-2.[11][12] The ability of these derivatives to inhibit this pathway underscores their therapeutic potential.

Experimental Protocols

Antimicrobial Susceptibility Testing (Disc Diffusion)

This method is used to assess the antibacterial activity of the synthesized compounds.[3]

-

Microbial Culture: Pathogenic strains (e.g., S. aureus, E. coli) are grown for 5 hours at 37°C in a suitable medium like Mueller Hinton broth.

-

Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller Hinton agar (B569324) plate.

-

Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a solvent (e.g., DMSO).

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of the zone corresponds to the antibacterial potency of the compound.

Minimum Inhibitory Concentration (MIC) Assay

The microbroth dilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.[1]

-

Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][6]

-

Cell Seeding: Cancer cells (e.g., HepG-2) and a normal control cell line (e.g., HEK-293) are seeded into 96-well plates and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 6.25–200 µg/mL) and incubated for a further 24-48 hours. A standard anticancer drug (e.g., Doxorubicin) is used as a positive control, and DMSO serves as a negative control.

-

MTT Addition: 100 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using an ELISA plate reader. Cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[7]

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol (B129727) is prepared.

-

Sample Addition: Different concentrations of the test compound are added to the DPPH solution. A standard antioxidant (e.g., ascorbic acid) is used for comparison.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement: The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). The reduction in absorbance, due to the scavenging of the DPPH radical, is indicative of the antioxidant activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents. The ease of chemical modification of the core scaffold allows for the generation of large libraries of compounds, enabling extensive structure-activity relationship studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and signaling pathways for the most potent derivatives. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential development into novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aspirin - Wikipedia [en.wikipedia.org]

Methyl 2,4-Dihydroxybenzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dihydroxybenzoate (B8728270), also known as methyl β-resorcylate, is a valuable organic intermediate widely utilized in the synthesis of fine chemicals, pharmaceuticals, and cosmetic agents.[1][2] Its molecular structure, featuring a benzene (B151609) ring substituted with two hydroxyl groups and a methyl ester, offers multiple reactive sites, making it a versatile precursor for a diverse range of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role as a foundational component in modern organic synthesis.

Physicochemical and Spectroscopic Properties

Methyl 2,4-dihydroxybenzoate is a crystalline solid at room temperature.[2] Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 2150-47-2 | [1][3][4] |

| Molecular Formula | C₈H₈O₄ | [3][4][5] |

| Molecular Weight | 168.15 g/mol | [4][5] |

| Appearance | Pale cream crystals or powder | [2] |

| Melting Point | 118-121 °C | [1] |

| Solubility | Soluble in methanol (B129727) | [1] |

| IUPAC Name | This compound | [3] |

| InChI Key | IIFCLXHRIYTHPV-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=C(C=C(C=C1)O)O | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 2,4-dihydroxybenzaldehyde (B120756) in the presence of an acid catalyst, followed by esterification.

This procedure outlines a green chemistry approach for the synthesis.

-

Step 1: Reaction Setup

-

To a stirred solution of 2,4-dihydroxybenzaldehyde (1 mmol) in methanol (6 mL), add tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) (1 mol%).

-

Stir the mixture for 15 minutes at room temperature.

-

-

Step 2: Oxidation

-

Slowly add 5.5 M tert-butyl hydroperoxide (TBHP) in decane (B31447) (3 mmol) to the reaction mixture.

-

Reflux the mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

After the reaction is complete, evaporate the methanol under reduced pressure.

-

Dilute the residue with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Wash the combined organic layers with cold saturated sodium bicarbonate solution (2 x 20 mL) followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using an ethyl acetate/hexane solvent system to yield pure this compound.

-

| Reactant/Reagent | Molar Equivalent | Purpose |

| 2,4-Dihydroxybenzaldehyde | 1.0 | Starting material |

| Methanol | Solvent | Solvent/Reagent |

| Tris(pentafluorophenyl)borane | 0.01 | Catalyst |

| tert-Butyl hydroperoxide (5.5M) | 3.0 | Oxidizing agent |

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its three functional groups: the two hydroxyl groups (at C2 and C4) and the methyl ester group (at C1). The hydroxyl groups are nucleophilic and activating, while the ester group is electron-withdrawing and deactivating. This electronic landscape dictates the regioselectivity of various transformations.

Caption: Key synthetic transformations of this compound.

Alkylation of the hydroxyl groups is a common reaction. Due to the difference in acidity and steric hindrance, regioselective alkylation can often be achieved. The 4-OH group is generally more nucleophilic and less sterically hindered, making it more susceptible to alkylation under basic conditions.[6] Cesium bicarbonate in acetonitrile (B52724) has been reported as an effective system for regioselective 4-O-alkylation of similar 2,4-dihydroxyaryl compounds.[6]

-

Step 1: Reaction Setup

-

To a solution of a 2,4-dihydroxyaryl compound (e.g., this compound) (1.0 equiv.) in acetonitrile, add cesium bicarbonate (CsHCO₃) (1.5 equiv.).

-

Add the alkyl halide (1.2 equiv.).

-

-

Step 2: Reaction

-

Stir the mixture at 80 °C and monitor the reaction progress by TLC.

-

-

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the 4-O-alkylated product.

-

Nitration introduces a nitro group onto the aromatic ring, a key step for synthesizing various derivatives like anilines. The reaction is a classic electrophilic aromatic substitution. The activating hydroxyl groups and the deactivating ester group direct the incoming electrophile (NO₂⁺). The positions ortho and para to the powerful activating -OH groups (C3, C5) are the most likely sites of substitution.

-

Safety Note: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).[7][8] The reaction is exothermic.

-

Step 1: Preparation of Nitrating Mixture

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Keep the temperature below 10 °C.

-

-

Step 2: Reaction

-

Dissolve this compound in concentrated sulfuric acid in a separate flask, and cool the mixture to 0 °C in an ice-salt bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of the ester, maintaining the internal temperature below 15 °C.[8]

-

After the addition is complete, stir the mixture for an additional 10-20 minutes in the cold bath.[9]

-

-

Step 3: Work-up and Isolation

-

Carefully pour the reaction mixture onto crushed ice in a beaker.

-

The solid product should precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol/water mixture) to obtain the purified nitro-derivative.

-

References

- 1. This compound | 2150-47-2 [chemicalbook.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GSRS [precision.fda.gov]

- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Melting Point of Methyl 2,4-dihydroxybenzoate: Theoretical vs. Experimental Values

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental melting points of methyl 2,4-dihydroxybenzoate (B8728270), a key intermediate in the synthesis of various active compounds. This document outlines standardized experimental protocols for melting point determination and presents relevant chemical synthesis workflows.

Data Presentation: Theoretical and Experimental Melting Points

The theoretical melting point of a pure, crystalline solid is a distinct temperature at which it transitions to a liquid. In practice, this is often represented as a narrow temperature range. The experimental melting point can vary based on the purity of the sample and the methodology used for determination. An overview of the literature-reported and experimentally observed melting points for methyl 2,4-dihydroxybenzoate is presented below.

| Data Type | Melting Point (°C) | Source |

| Literature Value | 118-121 | Sigma-Aldrich[1][2] |

| Literature Value | 113.0-122.0 | Thermo Scientific Chemicals[3] |

| Literature Value | 116-121 | Thermo Scientific Chemicals |

Experimental Protocols for Melting Point Determination

Accurate determination of a compound's melting point is crucial for its identification and purity assessment. Several standard methods are employed in research and quality control laboratories.

Capillary Method

The capillary method is a widely used and pharmacopeia-recognized technique for determining the melting point of a solid.[3]

Principle: A small, finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (e.g., 10-15°C per minute) can be used to determine an approximate melting range.

-

For a more accurate determination, heat the sample to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the experimental melting point.

Kofler Hot-Stage Microscopy

The Kofler hot-stage microscope allows for the direct observation of a sample as it is heated.

Principle: A small quantity of the substance is placed on a microscope slide on a heated stage. The temperature of the stage is gradually increased, and the melting process is observed through the microscope.

Detailed Protocol:

-

Sample Preparation: Place a few crystals of this compound on a clean microscope slide.

-

Apparatus Setup: Position the slide on the Kofler hot stage.

-

Heating and Observation: Begin heating the stage. The temperature gradient on the stage allows for the observation of the substance's behavior across a range of temperatures. Identify the point on the stage where melting begins.

-

Melting Point Determination: The temperature at the location where the solid-liquid interface is clearly visible is taken as the melting point. The Kofler bench is calibrated using standard substances with known melting points.[4][5]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Principle: As a solid sample melts, it absorbs energy (an endothermic process). DSC measures this heat flow, and the peak of the resulting curve corresponds to the melting point. DSC can also provide information on the heat of fusion.[6][7][8][9]

Detailed Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan. Seal the pan with a lid. Prepare an empty sealed pan as a reference.

-

Apparatus Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 5-10°C per minute) through the expected melting range.

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting event.

Logical Workflow: Synthesis of this compound

This compound is synthesized via the esterification of 2,4-dihydroxybenzoic acid. A common laboratory method is Fischer esterification.

Caption: Fischer Esterification of 2,4-dihydroxybenzoic acid.

Experimental Workflow: Capillary Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of this compound using the capillary method.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. westlab.com [westlab.com]

- 2. jk-sci.com [jk-sci.com]

- 3. thinksrs.com [thinksrs.com]

- 4. Kofler bench - Wikipedia [en.wikipedia.org]

- 5. The Kofler Hot Bench: Repair of a Classic Melting Point Determination Apparatus [mccrone.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]